molecular formula C16H10ClF3N4O B2632271 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 1260912-80-8

1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

货号: B2632271
CAS 编号: 1260912-80-8
分子量: 366.73
InChI 键: ZKODNSKJRJIPAL-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule belonging to a class of compounds designed to target and inhibit specific protein kinases. Its structure, featuring a 1,2,3-triazole core with strategically substituted aryl groups, is characteristic of molecules developed to interact with the ATP-binding pocket of kinases. This compound is primarily of interest in oncological research where aberrant kinase signaling is a known driver of tumor proliferation and survival. Researchers utilize this chemical probe to investigate the role of specific kinase pathways in cancer cell dynamics , including proliferation, apoptosis, and metastasis. The multi-fluorinated and chlorinated aromatic system is engineered to confer high binding affinity and selectivity, making it a valuable tool for structure-activity relationship (SAR) studies in medicinal chemistry. By inhibiting key signaling nodes, this compound helps elucidate complex intracellular mechanisms and validates potential therapeutic targets in preclinical models. Its application extends to the study of targeted therapy resistance , providing insights for the development of next-generation inhibitors.

属性

IUPAC Name

1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10ClF3N4O/c1-8-15(16(25)21-14-5-2-9(18)6-13(14)20)22-23-24(8)10-3-4-12(19)11(17)7-10/h2-7H,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKODNSKJRJIPAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=C(C=C2)F)Cl)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10ClF3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a member of the triazole family, which has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties supported by various research findings.

  • Molecular Formula : C15H12ClF2N5O
  • Molecular Weight : 358.74 g/mol
  • CAS Number : 179552-75-1

Biological Activity Overview

The biological activity of this compound has been evaluated through various studies focusing on its anticancer and antimicrobial effects.

Anticancer Activity

Recent studies have demonstrated that triazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. The following table summarizes key findings regarding the anticancer activity of compounds related to triazole derivatives:

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound A (similar structure)MCF-7 (breast cancer)1.1Induces apoptosis via caspase pathway
Compound B (similar structure)HCT-116 (colon cancer)2.6Inhibits thymidylate synthase
Compound C (similar structure)HepG2 (liver cancer)1.4Cell cycle arrest and apoptosis induction

These compounds have shown to downregulate anti-apoptotic proteins such as Bcl-2 while upregulating pro-apoptotic markers like cleaved PARP and caspase 3, indicating a robust mechanism for inducing cell death in cancer cells .

Antimicrobial Activity

The antimicrobial potential of triazole-based compounds has also been explored. A study assessed the efficacy of several triazole derivatives against Escherichia coli and Staphylococcus aureus, revealing significant inhibition rates:

CompoundMicroorganism TestedMinimum Inhibitory Concentration (MIC)
Compound D (triazole derivative)E. coli0.5 µg/mL
Compound E (triazole derivative)S. aureus0.8 µg/mL

These findings suggest that the incorporation of the triazole moiety enhances the antimicrobial properties, potentially through disruption of microbial cell wall synthesis or interference with metabolic pathways .

Case Studies

  • Trypanocidal Activity : A study reported on the trypanocidal effects of various triazole derivatives, including those structurally similar to our compound. The most potent analogs exhibited IC50 values significantly lower than standard treatments, indicating strong activity against Trypanosoma cruzi .
  • In Vivo Studies : In vivo experiments using murine models have shown that specific triazole derivatives can reduce tumor size significantly compared to control groups, reinforcing their potential as therapeutic agents in cancer treatment .

科学研究应用

Antiviral Properties

Research has indicated that compounds within the triazole family exhibit antiviral activity. Specifically, derivatives similar to 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide have shown effectiveness against viral infections such as hepatitis B and D. The mechanism often involves inhibition of viral replication by targeting specific viral enzymes or proteins .

Anticancer Activity

Triazole derivatives are also being explored for their potential anticancer properties. The compound has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. Studies suggest that the incorporation of fluorine atoms enhances the compound's lipophilicity and biological activity, making it a promising candidate for further development in cancer therapeutics .

Fungicidal Applications

The compound's structural characteristics lend it potential as a fungicide. Triazoles are well-known for their efficacy against various fungal pathogens, particularly in agriculture. The ability to disrupt fungal cell membrane synthesis positions this compound as a viable option for protecting crops from fungal diseases .

Case Study 1: Antiviral Efficacy

A study published in Molecules demonstrated that triazole derivatives could effectively inhibit the replication of hepatitis B virus (HBV) in vitro. The study involved testing various concentrations of the compound on HBV-infected cell lines, revealing a dose-dependent response with significant reductions in viral load at higher concentrations .

Case Study 2: Anticancer Mechanism

In an investigation featured in European Journal of Medicinal Chemistry, researchers synthesized a series of triazole compounds and evaluated their cytotoxic effects on different cancer cell lines. One derivative showed promising results by inducing cell cycle arrest and apoptosis through the activation of caspase pathways .

Data Tables

Application AreaSpecific ActivityReference
AntiviralInhibition of HBV replication
AnticancerInduction of apoptosis in cancer cells
FungicidalDisruption of fungal cell membranes

相似化合物的比较

Triazole Core Modifications

  • 5-Methyl vs. 5-Amino Substitution: The target compound’s 5-methyl group reduces nucleophilic reactivity compared to 5-amino analogs (e.g., ), likely improving metabolic stability. However, amino groups can enhance hydrogen-bonding interactions with targets.
  • Halogenation Patterns : The 3-chloro-4-fluorophenyl and 2,4-difluorophenyl groups in the target compound provide multiple halogen-bonding sites, a feature shared with pyrazole derivatives like . This contrasts with cyclopropyl-containing analogs (), where steric effects dominate over halogen interactions.

Carboxamide Linker Variations

  • Aryl vs.

Crystallographic and Conformational Insights

  • Crystal Packing : The compound’s structure may be refined using SHELXL (), with halogen atoms influencing packing via C–X···π interactions. Comparatively, pyrazole derivatives () exhibit distinct torsion angles due to sulfanyl and oxime groups.
  • Torsional Flexibility : The triazole-carboxamide linker in the target compound allows conformational adaptability, whereas tetrahydropyrimidine-containing analogs () are constrained by ring rigidity.

Pharmacological Implications

  • Target Selectivity : The combination of chloro and fluoro substituents may enhance selectivity for kinases or GPCRs, as seen in related triazole-based inhibitors .
  • Solubility vs. Permeability : The methyl group and halogenated aryl rings likely result in moderate solubility but high membrane permeability, contrasting with ethoxyphenyl-oxazole derivatives (), which prioritize solubility.

常见问题

Basic Research Questions

Q. What are the synthetic strategies for 1-(3-chloro-4-fluorophenyl)-N-(2,4-difluorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis of triazole-carboxamide derivatives typically involves sequential condensation and cyclization steps. For example, analogous compounds like 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide (AFC) are synthesized via condensation of fluorinated aniline derivatives with isocyanides, followed by sodium azide-mediated cyclization . Optimization may involve adjusting reaction temperature (e.g., 60–80°C), solvent polarity (DMF or THF), and catalyst choice (e.g., EDC·HCl/HOBt for carboxamide coupling, as seen in related triazole syntheses) . Design of Experiments (DoE) principles, such as varying stoichiometric ratios or reaction times, can systematically improve yield .

Q. How can structural characterization of this compound be performed to confirm regioselectivity and substituent positioning?

  • Methodological Answer : Single-crystal X-ray diffraction is the gold standard for unambiguous structural confirmation. For example, 1-(4-Chloro-2-fluorophenyl)-4-difluoro-methyl-3-methyl-1H-1,2,4-triazol-5(4H)-one was resolved via X-ray crystallography (R factor = 0.050), revealing bond lengths and angles critical for validating substituent orientation . Complementary techniques include:

  • NMR : 19F^{19}\text{F} NMR to confirm fluorophenyl group positions.
  • HRMS : High-resolution mass spectrometry for molecular formula validation.
  • FT-IR : To identify carbonyl (C=O) and triazole ring vibrations .

Q. What are the solubility limitations of this compound, and how can they be addressed in biological assays?

  • Methodological Answer : Like AFC (a structural analog), this compound likely exhibits low aqueous solubility due to hydrophobic aromatic substituents. Strategies include:

  • Co-solvents : Use DMSO or cyclodextrin-based formulations (<1% v/v to minimize cytotoxicity).
  • Prodrug Design : Introduce ionizable groups (e.g., phosphate esters) to enhance solubility .
  • Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles to improve bioavailability .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro-4-fluorophenyl and 2,4-difluorophenyl substituents influence binding affinity to target proteins?

  • Methodological Answer : Substituent effects can be studied via:

  • Computational Modeling : Density Functional Theory (DFT) to calculate electrostatic potential maps and partial charges, identifying regions of electron deficiency (e.g., chloro/fluoro groups) that may engage in halogen bonding with protein residues .
  • SAR Studies : Synthesize analogs with varying halogen positions (e.g., 4-bromo vs. 4-fluoro) and compare IC50_{50} values in enzyme inhibition assays. For instance, replacing 4-fluorophenyl with 4-bromophenyl in AFC analogs increased lipophilicity but reduced selectivity .

Q. What experimental approaches can resolve contradictory data in enzyme inhibition assays (e.g., conflicting IC50_{50} values across studies)?

  • Methodological Answer : Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:

  • Standardized Protocols : Use uniform buffer systems (e.g., Tris-HCl vs. HEPES) and ATP concentrations in kinase assays.
  • Orthogonal Assays : Validate hits via SPR (surface plasmon resonance) for direct binding kinetics and cellular thermal shift assays (CETSA) .
  • Meta-Analysis : Cross-reference with structural analogs (e.g., 5-amino-1-(4-bromophenyl)-N-cyclopentyl-1H-1,2,3-triazole-4-carboxamide) to identify trends in substituent-dependent activity .

Q. How can in vitro-to-in vivo translation challenges be addressed for this compound, particularly regarding metabolic stability?

  • Methodological Answer :

  • Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to identify metabolic hotspots (e.g., triazole ring oxidation).
  • Isotope Labeling : Use 14C^{14}\text{C}-labeled compound to track metabolite formation via LC-MS.
  • Structural Modifications : Introduce electron-withdrawing groups (e.g., CF3_3) at metabolically labile positions, as seen in optimized mGluR5 ligands .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。